Intrinsic CDK1 Biochemical Potency vs. Structural Analogs CDK1-IN-4 and CDK1-IN-5
Cdk1-IN-3 (8g) exhibits superior intrinsic potency against CDK1 compared to its direct structural analogs from the same phthalazine series. In identical biochemical assays, Cdk1-IN-3 inhibits CDK1 with an IC50 of 36.8 nM, which is 17% more potent than CDK1-IN-4 (10d, IC50 = 44.52 nM) and 13% more potent than CDK1-IN-5 (10h, IC50 = 42.19 nM) [1][2][3]. This differentiation is critical for experiments where maximizing target engagement at lower concentrations is required to minimize off-target effects.
| Evidence Dimension | CDK1 Biochemical Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 36.8 nM |
| Comparator Or Baseline | CDK1-IN-4 (10d): IC50 = 44.52 nM; CDK1-IN-5 (10h): IC50 = 42.19 nM |
| Quantified Difference | 17% more potent than CDK1-IN-4; 13% more potent than CDK1-IN-5 |
| Conditions | Cell-free kinase activity assay using recombinant CDK1 |
Why This Matters
Higher intrinsic potency allows for lower effective concentrations in experimental systems, potentially reducing non-specific cytotoxicity and improving the therapeutic window in preclinical models.
- [1] Akl L, et al. Eur J Med Chem. 2022; 243:114704. View Source
- [2] MedChemExpress (MCE). CDK1-IN-4 Datasheet. View Source
- [3] MedChemExpress (MCE). CDK1-IN-5 Datasheet. View Source
